molecular formula C22H27N3O6S B1147843 Dansyl-X, SE CAS No. 217176-82-4

Dansyl-X, SE

Cat. No.: B1147843
CAS No.: 217176-82-4
M. Wt: 461.53
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dansyl-X, SE involves multiple steps. One common method includes the reaction of hexanoic acid with 5-(dimethylamino)-1-naphthalenyl sulfonyl chloride under controlled conditions to form the intermediate product. This intermediate is then reacted with 2,5-dioxo-1-pyrrolidinyl ester to yield the final compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes purification steps such as crystallization and chromatography to achieve high purity levels required for research applications .

Chemical Reactions Analysis

Types of Reactions

Dansyl-X, SE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Dansyl-X, SE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its ability to react with amino groups in peptides and proteins, forming stable conjugates. This reaction is facilitated by the presence of the sulfonyl and ester functional groups, which act as reactive sites. The molecular targets include amino acids and proteins, and the pathways involved are primarily related to peptide bond formation and modification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dansyl-X, SE is unique due to its high conjugation efficiency and stability, making it a preferred choice for preparing peptide conjugates and other bioconjugates .

Biological Activity

Dansyl-X, SE is a fluorescent dye that has garnered attention in biological research due to its unique properties and applications. This article delves into the biological activity of this compound, highlighting its synthesis, fluorescence characteristics, and various applications in biophysical studies.

This compound is a derivative of dansyl chloride, known for its enhanced labeling efficiency and stability. The compound exhibits environmentally sensitive fluorescence quantum yields and emission maxima, making it suitable for probing hydrophobic sites in proteins and membranes. The synthesis process typically involves the reaction of dansyl chloride with various substrates, resulting in fluorescent derivatives that can be used in various biological assays .

Synthesis Example:

One study detailed the synthesis of fluorescent derivatives using dansyl chloride. The reaction involved mixing dansyl chloride with methoxyamine in acetonitrile, yielding significant quantities of the desired product after purification .

Fluorescence Characteristics

This compound displays a large Stokes shift and fluorescence lifetimes ranging from 10 to 20 nanoseconds. These properties make it an effective tool for biophysical studies, particularly in understanding interactions within biological systems .

Fluorescence Quantum Yields

The quantum yield of this compound varies based on environmental conditions:

  • In Hydrophobic Environments: Increased fluorescence intensity.
  • In Polar Environments: Decreased fluorescence intensity.

This sensitivity allows researchers to use Dansyl-X as a probe to study membrane dynamics and protein interactions.

1. Protein Labeling

This compound is widely used for labeling proteins due to its ability to bind specifically to hydrophobic regions. This property facilitates the study of protein folding, dynamics, and interactions within cellular environments.

2. Membrane Studies

Research has shown that dansyl derivatives can be utilized to explore cholesterol behavior in lipid membranes. For instance, dansyl-cholestanol (DChol) has been employed to investigate cholesterol-rich microdomains in cell membranes using confocal imaging techniques. The findings indicated that DChol preferentially localizes in these microdomains, providing insights into cholesterol dynamics within cellular structures .

Case Study 1: Cholesterol Behavior

In a study using DChol as a fluorescent probe, researchers demonstrated its ability to sense cholesterol's mobility within plasma membranes. The study utilized fluorescence resonance energy transfer (FRET) techniques to analyze the distribution of DChol among different membrane domains .

ParameterCholesterol-Rich DomainsCholesterol-Poor Domains
MobilityHighLow
Fluorescence IntensityHighLow

Case Study 2: Drug Development

This compound has also been applied in drug development as a fluorescent marker for tracking drug interactions with target proteins. A study highlighted the use of dansylated compounds to improve mass spectrometric detection of bioactive molecules .

Research Findings

Recent studies have underscored the versatility of this compound in various biological applications:

  • Improved Detection: Dansyl derivatives enhance the detection of phenolic compounds through mass spectrometry by facilitating their derivatization .
  • Biophysical Probing: The compound's fluorescence properties have made it an essential tool for probing biophysical interactions at the molecular level.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O6S/c1-24(2)18-10-6-9-17-16(18)8-7-11-19(17)32(29,30)23-15-5-3-4-12-22(28)31-25-20(26)13-14-21(25)27/h6-11,23H,3-5,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIICGLEONACOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCCC(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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